1-Cyclobutyl-3-(methylamino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-3-(methylamino)butan-2-one involves several steps, typically starting with the preparation of the cyclobutyl group and the subsequent attachment of the methylamino and butan-2-one groups. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Analyse Chemischer Reaktionen
1-Cyclobutyl-3-(methylamino)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-3-(methylamino)butan-2-one is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-3-(methylamino)butan-2-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through modulation of enzymatic activity and receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-3-(methylamino)butan-2-one can be compared to other similar compounds, such as:
1-Cyclobutyl-3-(ethylamino)butan-2-one: This compound has a similar structure but with an ethylamino group instead of a methylamino group.
1-Cyclobutyl-3-(dimethylamino)butan-2-one: This compound features a dimethylamino group, which may result in different chemical and biological properties.
1-Cyclobutyl-3-(propylamino)butan-2-one: The presence of a propylamino group distinguishes this compound from this compound.
Eigenschaften
Molekularformel |
C9H17NO |
---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-cyclobutyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(10-2)9(11)6-8-4-3-5-8/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
KXKQKBJDKXSKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)CC1CCC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.